molecular formula C13H9ClF2O2S B1353940 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene CAS No. 470716-51-9

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Cat. No. B1353940
M. Wt: 302.72 g/mol
InChI Key: HHEQSSURHUQFCS-UHFFFAOYSA-N
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Description

The compound “2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene” is a type of sulfone derivative. Sulfones are a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . They are known for their various biological activities, including antibacterial, antifungal, antiviral, insecticidal, and herbicidal activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfone derivatives are often synthesized from aromatic or heteroaromatic compounds . For example, a series of sulfone derivatives containing a 1,3,4-oxadiazole moiety were synthesized and showed excellent antibacterial activities .

Scientific Research Applications

Environmental Degradation and Fate

Research has explored the environmental degradation pathways of polyfluoroalkyl chemicals, highlighting the transformation of these substances into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) through microbial and abiotic processes. This degradation is of particular interest due to the toxic profiles of PFOA and PFOS, necessitating a thorough evaluation of the environmental fate and effects of fluorochemical precursors (Liu & Avendaño, 2013).

Synthesis Methodologies

Studies have developed practical methodologies for the synthesis of fluorochemicals, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals. These methodologies aim to address challenges related to cost, safety, and environmental impact, offering scalable and efficient routes for producing fluorochemicals (Qiu et al., 2009).

Toxicity and Health Risks

The bioaccumulation and toxicity of perfluorinated acids, including PFCAs and PFASs, have been critically reviewed, with discussions on regulatory criteria and comparisons with persistent lipophilic compounds. This research provides insights into the environmental persistence and potential human health impacts of fluorochemicals, contributing to the understanding of their safety profiles (Conder et al., 2008).

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylmethyl]-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O2S/c14-10-1-4-12(5-2-10)19(17,18)8-9-7-11(15)3-6-13(9)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEQSSURHUQFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432595
Record name 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

CAS RN

470716-51-9
Record name 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Process 3: After addition of 2-bromomethyl-1,4-difluorobenzene (12.3 ml, 95.5 mmol) to a suspension of sodium 4-chlorobenzenesulfinate (19.0 g, 95.5 mmol) in butanol (200 ml), the mixture was heated under reflux for 5 hours. The solid thus precipitated was collected by filtration and dissolved in methylene chloride. The resulting solution was washed with brine, dried over MgSO4, and concentrated. The solid thus obtained was recrystallized from hexane, whereby the title compound (12.3 g, 43%) was obtained as colorless needle crystals.
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of sodium tungstate dihydrate (1.83 g, 5.54 mmol) as a solution in water (36.56 mL), 1M sulfuric acid (2.50 mL), 2-[[(4-chlorophenyl)thio]methyl]-1,4-difluorobenzene (Example 1) (10 g, 0.37 mol) and Aliquat 336™ (2.99 g, 7.39 mmol) in toluene (500 mL) was heated to 45° C., and 27.5% aqueous hydrogen peroxide (114.2 mL) was added slowly. The mixture was cooled and the unreacted peroxide was quenched by addition of 20wt % sodium metabisulfite solution (120 mL). The layers were separated. The organic phase was washed with water (190 mL) and concentrated to a total volume of approximately 200 mL. Heptane (400 mL) was added and the resulting mixture was cooled to 0° C. and filtered. The wet cake was washed with 2:1 heptane:toluene (200 mL) and then heptane (200 mL). The product was dried in vacuo at 40° C. to yield 107.6 g of 2-[[(4-chlorophenyl)sulfonyl]methyl]-1,4-difluorobenzene (96% yield). 1H NMR CDCl3— as obtained via Method (a).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
114.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
36.56 mL
Type
reactant
Reaction Step Three
Quantity
1.83 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JP Scott, DR Lieberman, OM Beureux… - The Journal of …, 2007 - ACS Publications
A practical and scaleable synthesis of the γ-secretase inhibitor 1 is reported. The inhibitor consists of a central trisubstituted cyclohexane core with appended propionic acid, 2,5-…
Number of citations: 33 pubs.acs.org
X Huang, X Chen, H Xie, Z Tan, H Jiang, W Zeng - Organic Letters, 2021 - ACS Publications
A photocatalyzed in situ denitrogenative sulfonylation of N-arylsulfonyl hydrazones has been developed. This transformation provides a low-carbon strategy to assemble arylalkyl …
Number of citations: 6 pubs.acs.org

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